molecular formula C22H20N4O3S B2388581 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 394229-32-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

Katalognummer B2388581
CAS-Nummer: 394229-32-4
Molekulargewicht: 420.49
InChI-Schlüssel: TTXAKSGTJQKKGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide, also known as DBIBB, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. DBIBB is a benzimidazole-based compound that has been synthesized and studied extensively for its biological activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of interest in the field of medicinal chemistry due to its structural resemblance to benzimidazole derivatives, which are known for their wide range of biological activities. The scientific research on compounds with similar structures has explored various potential applications, primarily focusing on their synthesis, characterization, and biological evaluation.

  • Antiviral and Antipsychotic Agents : Research on benzimidazole derivatives has shown their potential as antiviral and antipsychotic agents. For instance, 2-phenyl-4-(aminomethyl)imidazoles, designed as analogs of dopamine D2 selective benzamide antipsychotics, were synthesized and evaluated for their ability to block dopamine D2 receptors, indicating their potential in treating psychosis (Thurkauf et al., 1995). Similarly, novel classes of inhibitors for human rhinovirus, structurally related to benzimidazoles, have been synthesized and tested, demonstrating antiviral properties (Hamdouchi et al., 1999).

  • Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides have been synthesized and evaluated for their cardiac electrophysiological activity, showcasing their potential as class III agents in cardiac arrhythmia treatments (Morgan et al., 1990).

  • Antimicrobial Applications : The antimicrobial activity of synthesized compounds, such as thiosemicarbazide derivatives, has been assessed, indicating their utility in developing new antimicrobial agents (Elmagd et al., 2017).

  • Anti-Inflammatory and Analgesic Activities : Compounds containing the benzimidazole moiety have been evaluated for their anti-inflammatory and analgesic activities, suggesting their potential in the development of new therapeutic agents for treating inflammation and pain (Kalsi et al., 1990).

  • Kinase Inhibition for Cancer Therapy : Benzimidazole derivatives have also been studied for their kinase inhibition activity, particularly against CDK-1, CDK-5, and GSK-3, which are relevant targets in cancer therapy. These studies highlight the potential of such compounds in the development of novel anticancer drugs (Sondhi et al., 2006).

Eigenschaften

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-26(2)30(28,29)18-13-9-16(10-14-18)22(27)23-17-11-7-15(8-12-17)21-24-19-5-3-4-6-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXAKSGTJQKKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.